Dexibuprofen Ethyl Ester

Description

Evolution of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and the Significance of Dexibuprofen

Enantiomeric Purity in Drug Development: The Case of Dexibuprofen (S-(+)-Ibuprofen)

The concept of enantiomeric purity has gained significant importance in pharmaceutical development. americanpharmaceuticalreview.comnumberanalytics.com Different enantiomers of a chiral drug can have distinct pharmacological activities, metabolic pathways, and toxicities. numberanalytics.comnih.gov In many cases, only one enantiomer, the eutomer, is responsible for the desired therapeutic effect, while the other, the distomer, may be inactive or contribute to adverse effects. nih.gov This has led to a regulatory preference for developing single-enantiomer drugs over racemic mixtures. americanpharmaceuticalreview.com

Dexibuprofen, the S-(+)-enantiomer of ibuprofen (B1674241), is a prime example of the benefits of enantiomeric purity. nih.govencyclopedia.pub It is the pharmacologically effective component, while the R-(-)-enantiomer is largely inactive. nih.govwikipedia.org Although the body can convert a significant portion of the R-form to the S-form, this process varies among individuals. nih.gov Utilizing the pure S-(+)-enantiomer, dexibuprofen, offers greater clinical efficacy and a more consistent therapeutic effect compared to the racemic mixture. nih.govresearchgate.net

Pharmacological Profile of Dexibuprofen as an Active Pharmaceutical Ingredient

Dexibuprofen is a non-steroidal anti-inflammatory drug that exerts its analgesic, antipyretic, and anti-inflammatory effects by inhibiting the synthesis of prostaglandins (B1171923). nih.govencyclopedia.pub This is achieved through the inhibition of cyclooxygenase (COX) enzymes, particularly the COX-2 isoform, which is upregulated during inflammation. nih.govdrugbank.com As the pharmacologically active enantiomer of ibuprofen, dexibuprofen is more potent than the racemic mixture. nih.govresearchgate.net

Classified as a Biopharmaceutics Classification System (BCS) Class II drug, dexibuprofen has high permeability but low aqueous solubility, which can affect its bioavailability. nih.govresearchgate.net However, it has a slower dissolution rate in simulated gastric and intestinal fluids compared to racemic ibuprofen, which can lead to improved oral bioavailability. nih.govdrugbank.compharmaoffer.com Studies have shown dexibuprofen to have comparable efficacy to other NSAIDs like diclofenac (B195802) and naproxen, with a favorable tolerability profile. nih.govresearchgate.net

Principles and Rationale for Prodrug Design in Medicinal Chemistry

A prodrug is a biologically inactive compound that is converted into an active drug within the body through chemical or enzymatic processes. slideshare.nethumanjournals.com The primary goal of prodrug design is to overcome undesirable properties of a drug, such as poor solubility, instability, or lack of target specificity. humanjournals.comrsc.org

Addressing Biopharmaceutical Challenges through Prodrug Strategies

Prodrug strategies are employed to tackle various biopharmaceutical hurdles. rsc.orgnih.gov These challenges include low aqueous solubility, poor membrane permeability, and rapid presystemic metabolism, all of which can limit a drug's oral bioavailability. centralasianstudies.orgslideshare.net By temporarily modifying the chemical structure of the active drug, a prodrug can exhibit improved physicochemical properties. humanjournals.com For instance, increasing a drug's lipophilicity through the addition of an ester group can enhance its ability to cross cell membranes. mdpi.com Conversely, adding hydrophilic moieties can improve aqueous solubility. mdpi.com Approximately 13% of drugs approved by the U.S. Food and Drug Administration (FDA) between 2012 and 2022 were prodrugs, highlighting the success of this approach. mdpi.com

Enhancing Drug Delivery and Target Specificity via Prodrug Derivatization

Prodrug derivatization can also be used to enhance drug delivery to specific tissues or cells, thereby increasing efficacy and reducing systemic toxicity. centralasianstudies.orgewadirect.com This can be achieved by designing prodrugs that are activated by enzymes that are overexpressed at the target site. ewadirect.com For example, some cancer therapies utilize prodrugs that are activated by tumor-specific enzymes. rutgers.edu Another strategy involves designing prodrugs that utilize specific transporters to cross biological barriers, such as the blood-brain barrier or the intestinal epithelium. mdpi.comrutgers.edunih.gov This targeted approach ensures that the active drug is released predominantly at its site of action. mdpi.com

Positioning of Dexibuprofen Ethyl Ester as a Research Subject

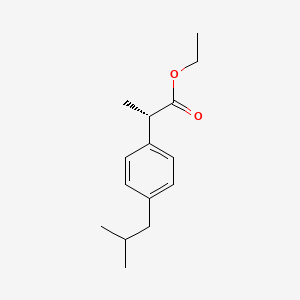

This compound is a prodrug of dexibuprofen, created by esterifying the carboxylic acid group of dexibuprofen with ethanol (B145695). This modification is a subject of research interest because it has the potential to address some of the limitations of dexibuprofen, such as its low solubility in the acidic environment of the stomach. nih.govencyclopedia.pub The esterification of dexibuprofen to its ethyl ester derivative is investigated as a strategy to improve its lipophilicity, which may enhance its absorption and bioavailability. nih.govencyclopedia.pub

Research into this compound and other prodrugs of dexibuprofen focuses on several key areas. nih.govresearchgate.net One primary objective is to reduce the gastrointestinal side effects commonly associated with NSAIDs. mdpi.comdrugbank.com The free carboxylic acid group in many NSAIDs is believed to contribute to these effects, and masking this group through esterification may lead to a more favorable gastrointestinal profile. nih.govmdpi.com Studies on various dexibuprofen prodrugs, including esters and amides, have shown promising results in terms of reduced ulcerogenicity and improved anti-inflammatory activity compared to the parent drug. mdpi.comtandfonline.com The hydrolysis of these prodrugs back to the active dexibuprofen in plasma and other tissues is a critical aspect of their evaluation. mdpi.comtandfonline.com

Structure

3D Structure

Properties

CAS No. |

272458-63-6 |

|---|---|

Molecular Formula |

C15H22O2 |

Molecular Weight |

234.33 g/mol |

IUPAC Name |

ethyl (2S)-2-[4-(2-methylpropyl)phenyl]propanoate |

InChI |

InChI=1S/C15H22O2/c1-5-17-15(16)12(4)14-8-6-13(7-9-14)10-11(2)3/h6-9,11-12H,5,10H2,1-4H3/t12-/m0/s1 |

InChI Key |

HXTFUVWJFLDLJP-LBPRGKRZSA-N |

Isomeric SMILES |

CCOC(=O)[C@@H](C)C1=CC=C(C=C1)CC(C)C |

Canonical SMILES |

CCOC(=O)C(C)C1=CC=C(C=C1)CC(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Synthesis of Dexibuprofen Ethyl Ester and Analogues

Direct Esterification Approaches for Dexibuprofen Ethyl Ester

Direct esterification methods provide a straightforward route to this compound by forming an ester linkage between the carboxylic acid group of dexibuprofen and ethanol (B145695).

Acid-Catalyzed Esterification Reactions

Acid-catalyzed esterification, a classic method for producing esters, can be applied to the synthesis of this compound. This reaction typically involves heating dexibuprofen and ethanol in the presence of a strong acid catalyst. While effective, this method can sometimes lead to side reactions or require harsh conditions that may not be suitable for all applications. numberanalytics.comnajah.edu

Condensation Reactions for Ester Formation

To overcome the limitations of traditional acid-catalyzed methods, various condensation reactions utilizing coupling agents have been developed. These methods are generally milder and can be more efficient.

One prominent method is the Steglich esterification , which employs dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. nih.govorganic-chemistry.orgwikipedia.org The reaction proceeds by activating the carboxylic acid group of dexibuprofen with DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.org This intermediate then readily reacts with ethanol to produce this compound and dicyclohexylurea (DCU), a stable urea (B33335) byproduct. organic-chemistry.orgwikipedia.org The use of DMAP is crucial as it acts as an acyl transfer reagent, accelerating the reaction and suppressing the formation of an N-acylurea byproduct that can diminish the yield. organic-chemistry.org This method is advantageous due to its mild reaction conditions, typically at room temperature, and its applicability to a wide range of substrates. wikipedia.org

Another similar approach involves using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDAC) as the coupling reagent in conjunction with DMAP. ijpsr.com The mechanism is analogous to the DCC-mediated process, where EDAC activates the carboxylic acid for subsequent esterification. ijpsr.com

The synthesis of various NSAID-paracetamol esters, including an ibuprofen-paracetamol (B12721694) ester, has been successfully achieved using the Steglich esterification procedure with DCC and DMAP. nih.gov The reaction involves dissolving the NSAID in dichloromethane (B109758) (DCM), adding DCC, stirring, and then adding DMAP, followed by the addition of paracetamol. nih.gov

Biocatalytic and Enzymatic Synthetic Routes for Enantiomeric Purity

Biocatalytic methods, particularly those involving enzymes, offer a highly selective and environmentally friendly alternative for synthesizing enantiomerically pure this compound. These methods are crucial for separating the desired (S)-enantiomer from its (R)-counterpart.

Enzyme-Mediated Resolution and Esterification

Enzymatic kinetic resolution is a widely used technique for obtaining enantiomerically pure compounds. conicet.gov.ar This process relies on the ability of enzymes, primarily lipases, to selectively catalyze the esterification or hydrolysis of one enantiomer in a racemic mixture at a much higher rate than the other. conicet.gov.ar

For the synthesis of this compound, lipases can be used to selectively esterify (S)-ibuprofen from a racemic mixture of ibuprofen (B1674241) with ethanol. conicet.gov.ar Lipases from various sources, such as Candida rugosa, Rhizomucor miehei, and Candida antarctica (Novozym® 435), have been extensively studied for this purpose. conicet.gov.ar For instance, Novozym® 435 has been shown to catalyze the kinetic resolution of racemic ibuprofen, leading to a mixture enriched in the (S)-enantiomer. researchgate.net

The choice of solvent and reaction conditions, such as temperature and water content, can significantly influence the enzyme's activity and enantioselectivity. dss.go.thscielo.br For example, in the synthesis of 2-N-morpholinoethyl (S)-ibuprofen ester, a compromise between enzyme enantioselectivity and activity led to an optimal reaction temperature of 37°C. dss.go.th

An interesting approach involves the enzymatic hydrolytic resolution of racemic ibuprofen ethyl ester. mdpi.comnih.gov In this reverse reaction, a thermostable esterase (EST10) from Thermotoga maritima can be used to selectively hydrolyze the (R)-enantiomer, leaving behind the desired (S)-ibuprofen ethyl ester. mdpi.comnih.govnih.govsemanticscholar.org The use of ionic liquids as co-solvents has been shown to significantly enhance the efficiency of this process, reducing the reaction time from over 24 hours to just 10 hours. mdpi.comnih.govnih.govsemanticscholar.org

| Enzyme | Substrate | Reaction Type | Key Findings |

| Candida antarctica lipase (B570770) B (CALB) | (S)-Naproxen | Esterification | Reaction in supercritical carbon dioxide significantly improved conversion and reaction rate compared to ambient conditions. jmb.or.kr |

| Porcine Pancreas Lipase (PPL) | Ibuprofen and Sorbitol | Esterification | PPL was found to be a suitable biocatalyst for the effective production of IBU-sorbitol ester in a biphasic system. researchgate.net |

| Candida rugosa lipase | Racemic Ibuprofen | Esterification | Immobilized lipase showed high enzyme activity and thermal stability for the synthesis of 2-N-morpholinoethyl (S)-ibuprofen ester. dss.go.th |

| Thermostable esterase (EST10) | Racemic Ibuprofen Ethyl Ester | Hydrolytic Resolution | The use of ionic liquids as co-solvents enhanced the enantioselectivity and reduced the reaction time for producing (S)-ibuprofen. mdpi.comnih.govnih.govsemanticscholar.org |

Immobilized Enzyme Systems in this compound Synthesis

To enhance the stability, reusability, and efficiency of enzymes, they are often immobilized on solid supports. dss.go.th Immobilization can also influence the enzyme's catalytic properties.

Candida rugosa lipase immobilized on Accurel MP1000 has been successfully used for the enantioselective esterification of racemic ibuprofen to produce 2-N-morpholinoethyl (S)-ibuprofen ester. dss.go.th The immobilized enzyme exhibited higher enzyme activity and thermal stability compared to the free enzyme. dss.go.th The water content on the immobilized lipase was found to have a profound effect on its activity, with a maximum activity observed at a specific water content. dss.go.th

Novozym® 435, which is Candida antarctica lipase B immobilized on polymethylmethacrylate, is a commercially available and widely used biocatalyst for the kinetic resolution of racemic ibuprofen. conicet.gov.arresearchgate.net It has been demonstrated to effectively catalyze the esterification of racemic ibuprofen with ethanol. researchgate.net

The choice of immobilization support and method can be tailored to the specific reaction system to optimize the performance of the biocatalyst. mdpi.com

Synthesis of Advanced Dexibuprofen Ester Conjugates and Derivatives

The synthesis of dexibuprofen ester conjugates and derivatives is a key strategy to develop prodrugs with improved therapeutic profiles, such as reduced gastrointestinal side effects and enhanced targeting capabilities. mdpi.comnih.govresearchgate.netnih.gov

One approach involves the synthesis of dexibuprofen-antioxidant mutual prodrugs . mdpi.comnih.govresearchgate.net In this strategy, dexibuprofen is esterified with natural antioxidants like menthol, sesamol (B190485), and umbelliferon. mdpi.comresearchgate.net The synthesis typically involves a two-step process where the antioxidant is first reacted with chloroacetyl chloride to form a chloroacetyl derivative, which is then condensed with dexibuprofen to yield the final ester conjugate. mdpi.comresearchgate.net

Another area of research focuses on creating dexibuprofen-polymer conjugates . For example, dexibuprofen has been esterified with dextran (B179266) using N,N'-carbonyldiimidazole in a one-pot reaction to create a macromolecular prodrug. onlinesciencepublishing.com Similarly, dexibuprofen has been conjugated to polyethylene (B3416737) glycol (PEG) through ester linkages to create PEGylated prodrugs. tandfonline.com

The synthesis of dexibuprofen-phospholipid conjugates has also been explored for potential applications in cancer therapy. nih.govdovepress.com These conjugates are synthesized by reacting dexibuprofen with lysophosphatidylcholines or phosphatidylcholines, often using DCC and DMAP as coupling agents. dovepress.com

Furthermore, dexibuprofen has been conjugated with tetraacetylated riboflavin via alkylene spacers of varying lengths. nih.gov The synthesis involved either reacting the chloromethyl ester of dexibuprofen with tetraacetylriboflavin or by synthesizing an appropriate iodoalkyl-tetraacetylriboflavin derivative followed by treatment with dexibuprofen. nih.gov

The synthesis of glycol ester derivatives of NSAIDs, including ibuprofen, has been achieved by reacting the drug with ethylene (B1197577) or propylene (B89431) glycol in the presence of DCC and DMAP. mdpi.com These derivatives can then be further reacted with other molecules to create more complex conjugates. mdpi.com

Researchers have also synthesized ester and amide prodrugs of dexibuprofen to enhance its therapeutic benefits. dntb.gov.uaub.edu For instance, five different prodrugs were synthesized via an esterification reaction of the carboxyl group of dexibuprofen with ethanolamine (B43304) derivatives to improve brain-targeting efficiency. nih.gov

The general strategy for synthesizing these advanced conjugates often involves the activation of the carboxylic acid group of dexibuprofen, followed by reaction with a hydroxyl group of the desired molecule to form an ester bond. Common reagents for this purpose include DCC, DMAP, and oxalyl chloride. dovepress.commdpi.comscispace.comresearchgate.net

| Conjugate/Derivative Type | Synthetic Approach | Key Reagents |

| Dexibuprofen-Antioxidant Conjugates | Condensation of dexibuprofen with chloroacetylated antioxidants. mdpi.comresearchgate.net | Chloroacetyl chloride mdpi.comresearchgate.net |

| Dexibuprofen-Dextran Conjugates | One-pot esterification of dexibuprofen with dextran. onlinesciencepublishing.com | N,N'-Carbonyldiimidazole onlinesciencepublishing.com |

| Dexibuprofen-Phospholipid Conjugates | Esterification of dexibuprofen with phospholipids. dovepress.com | DCC, DMAP dovepress.com |

| Dexibuprofen-Tetraacetylriboflavin Conjugates | Reaction of dexibuprofen chloromethyl ester with tetraacetylriboflavin. nih.gov | - |

| Dexibuprofen-Glycol Ester Derivatives | Esterification of dexibuprofen with glycols. mdpi.com | DCC, DMAP mdpi.com |

| Dexibuprofen-Ethanolamine Prodrugs | Esterification of dexibuprofen with ethanolamine derivatives. nih.gov | - |

Esterification with Functionalized Alcohols

The esterification of dexibuprofen is a primary method for producing prodrugs, including this compound. This process typically involves the reaction of dexibuprofen's carboxylic acid group with an alcohol. One common approach is the Fischer esterification, where the carboxylic acid and an alcohol react in the presence of an acid catalyst. For instance, various alkyl esters of ibuprofen, the racemic mixture containing dexibuprofen, have been synthesized through acid-catalyzed esterification with alcohols such as methanol, ethanol, propanol, and butanol. najah.edu

A more reactive pathway involves converting dexibuprofen into a more reactive acyl derivative, such as an acid chloride. This is achieved by treating dexibuprofen with an agent like thionyl chloride (SOCl₂). tandfonline.comtandfonline.comnih.gov The resulting dexibuprofen chloride is highly electrophilic and readily reacts with alcohols, including functionalized ones like ethanolamine, N,N-dimethylaminoethanol, and N,N-diethylaminoethanol, to form the corresponding ester prodrugs in high yields. nih.gov This method has been employed to create a series of ester prodrugs with alcohols such as isopropyl, n-butyl, isobutyl, benzyl (B1604629), and glycerol. nih.gov

The general scheme for synthesizing dexibuprofen esters via the acid chloride intermediate is as follows:

Activation of Carboxylic Acid : Dexibuprofen is reacted with thionyl chloride, often at reflux, to produce dexibuprofen chloride. nih.gov

Esterification : The dexibuprofen chloride is then coupled with the desired alcohol in the presence of a base, like triethylamine (B128534) (TEA), to neutralize the HCl byproduct and drive the reaction to completion. nih.gov

This two-step process is highly efficient for creating a diverse range of dexibuprofen esters with various functionalized alcohols. nih.govnih.gov

Conjugation with Biomolecules (e.g., Amino Acids, Dextran, PEG)

Conjugating dexibuprofen with biomolecules is a strategy to create advanced prodrugs with modified properties. This involves forming a covalent bond, typically an ester or amide, between dexibuprofen and a biomolecule.

Amino Acids: Dexibuprofen can be conjugated with amino acids to form amide prodrugs. tandfonline.comtandfonline.com The synthesis often follows the Schotten-Baumann technique, which involves a two-step process. tandfonline.comtandfonline.com First, dexibuprofen is converted to dexibuprofen acid chloride using thionyl chloride. tandfonline.comtandfonline.com Subsequently, this activated intermediate is reacted with an amino acid methyl ester. scialert.net The resulting amide bond masks the carboxylic acid group of dexibuprofen. tandfonline.comtandfonline.com Amides with various amino acids, including glycine, alanine, valine, leucine, and phenylalanine, have been synthesized using this approach. nih.gov In some syntheses, coupling agents like N,N′-dicyclohexylcarbodiimide (DCC) are used to facilitate the amide bond formation between dexibuprofen and the amino acid ester. nih.gov

Dextran: Macromolecular prodrugs have been created by conjugating dexibuprofen with dextran, a biocompatible polysaccharide. nih.govonlinesciencepublishing.comrepec.org A one-pot reaction has been described for this synthesis, where the carboxylic acid group of dexibuprofen is first activated with N,N-carbonyldiimidazole to form a dexibuprofen acyl imidazole (B134444) intermediate. onlinesciencepublishing.comrepec.org This reactive intermediate is then esterified with the hydroxyl groups of dextran. onlinesciencepublishing.comrepec.org This method has been used with dextrans of varying molecular weights to produce conjugates with different degrees of substitution. nih.govencyclopedia.pub The resulting ester linkage between dexibuprofen and the dextran polymer is confirmed through spectroscopic analysis. onlinesciencepublishing.comrepec.org

Polyethylene Glycol (PEG): Polyethylene glycol (PEG) is a polymer commonly used for drug conjugation to enhance solubility and alter pharmacokinetic profiles. Dexibuprofen-PEG conjugates are typically synthesized via an ester linkage. nih.gov The esterification is often carried out using a coupling agent like N,N′-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP). nih.govtandfonline.com In this procedure, dexibuprofen, PEG, and the activating agents are stirred in a suitable solvent like methylene (B1212753) chloride. nih.gov This method has been used to synthesize conjugates with PEGs of different molecular weights. nih.gov Another synthetic route involves the nucleophilic substitution of a bromo-terminated PEG with an ibuprofen-caesium salt, which has been shown to be a quantitative process. researchgate.net

| Conjugate Type | Biomolecule | Key Reagents/Method | Reference |

|---|---|---|---|

| Amide Prodrug | Amino Acids (Glycine, Phenylalanine, etc.) | Thionyl Chloride, Schotten-Baumann Technique | tandfonline.comtandfonline.com |

| Macromolecular Prodrug | Dextran | N,N-Carbonyldiimidazole (CDI) | onlinesciencepublishing.comrepec.org |

| Polymer Conjugate | Polyethylene Glycol (PEG) | DCC, DMAP | nih.govtandfonline.com |

Mutual Prodrug Strategies (e.g., with Antioxidants)

Mutual prodrugs are conjugates in which dexibuprofen is covalently linked to another pharmacologically active agent, often to achieve synergistic effects or reduce side effects. mdpi.com A notable strategy involves conjugating dexibuprofen with natural phenolic antioxidants like sesamol and umbelliferone. mdpi.comresearchgate.net

The synthesis of these mutual prodrugs is typically a multi-step process. mdpi.com

First, the antioxidant's hydroxyl group is reacted with a linker, such as chloroacetyl chloride, to create a chloroacetyl derivative of the antioxidant. mdpi.com

Next, the carboxylic acid group of dexibuprofen is reacted with this chloroacetyl-antioxidant intermediate to form an ester linkage. mdpi.comresearchgate.net

This synthetic scheme results in a mutual prodrug where dexibuprofen and the antioxidant are joined by a linker. mdpi.com The formation of the ester bond is confirmed by the appearance of a characteristic C=O stretching frequency in FTIR spectra and the disappearance of the carboxylic acid's -OH group. mdpi.com This approach has been successfully used to create ester analogues of dexibuprofen with various antioxidants. mdpi.comnih.gov

Isolation and Purification Techniques for Synthesized Ester Compounds

After synthesis, the crude product containing the dexibuprofen ester or its analogue must be isolated and purified to remove unreacted starting materials, reagents, and byproducts. Common techniques include chromatographic methods and crystallization.

Chromatographic Purification Methods (e.g., Column, TLC)

Column chromatography is a fundamental technique for the purification of synthesized dexibuprofen esters and conjugates. dovepress.comsrce.hrnih.gov In this method, the crude product is passed through a column packed with a stationary phase, most commonly silica (B1680970) gel. najah.edunih.govnih.gov A solvent system, or mobile phase, is used to elute the components at different rates based on their polarity and affinity for the stationary phase, thus achieving separation.

The choice of mobile phase is critical for effective purification. Various solvent systems have been reported, often consisting of a non-polar solvent like hexane (B92381) or petroleum ether mixed with a more polar solvent like ethyl acetate (B1210297) or dichloromethane. nih.govsrce.hrnih.gov For example, a mixture of petroleum ether and ethyl acetate (10:1) was used to purify N-tert-butoxycarbonylamino ethyl ester of dexibuprofen. nih.gov Other systems include ethyl acetate:n-hexane (70:30) for paracetamol-ibuprofen esters and dichloromethane/methanol for other complex esters. srce.hrnih.gov

Thin-Layer Chromatography (TLC) is extensively used alongside column chromatography. najah.edunih.gov It serves primarily to monitor the progress of the chemical reaction by spotting the reaction mixture on a TLC plate (e.g., silica gel GF254) and observing the appearance of the product spot and disappearance of reactant spots under UV light. najah.edutandfonline.comnih.gov TLC is also crucial for identifying the appropriate solvent system for column chromatography. najah.edu

| Compound Type | Stationary Phase | Mobile Phase (Eluent) | Reference |

|---|---|---|---|

| Dexibuprofen-Ethanolamine Conjugates | Silica Gel | Petroleum ether / Ethyl acetate (10:1) | nih.gov |

| Ibuprofen Alkyl Esters | Silica Gel | n-Hexane / Ethyl acetate (7:1) | najah.edu |

| NSAID-Amino Acid-Urea Esters | Silica Gel | Ethyl acetate / Cyclohexane / Methanol (3:1:0.1) | srce.hr |

| Ibuprofen-Paracetamol Ester | Silica Gel | Ethyl acetate / n-Hexane (70:30) | nih.gov |

| Dexibuprofen-Phospholipid Conjugates | Silica Gel | Not specified in detail | dovepress.com |

Crystallization and Recrystallization Strategies

Crystallization is a powerful purification technique for solid compounds, leveraging differences in solubility between the desired product and impurities. After synthesis and initial purification (e.g., by extraction), a crude dexibuprofen ester can be dissolved in a suitable hot solvent. As the solution cools, the solubility of the ester decreases, causing it to crystallize out, while impurities remain dissolved in the solvent (mother liquor).

A specific purification method for dexibuprofen involves converting the crude product into its sodium salt by dissolving it in an organic solvent and adding a sodium hydroxide (B78521) solution. google.com Cooling this solution can induce crystallization of the dexibuprofen sodium salt. google.com The purified salt is then isolated, redissolved in water, and re-acidified (e.g., with hydrochloric acid) to precipitate the pure dexibuprofen, which is then extracted with an organic solvent. google.com This process is effective at removing certain impurities, such as unreacted starting materials. google.com

For chiral compounds like dexibuprofen and its derivatives, diastereomeric crystallization is a key strategy for separating enantiomers. Racemic ibuprofen can be resolved by reacting it with a chiral amine (e.g., R-(+)-α-methylbenzylamine) to form diastereomeric salts. researchgate.net These diastereomers have different physical properties, including solubility, allowing one to be selectively crystallized through repeated recrystallization. researchgate.net The pure diastereomeric salt is then treated to cleave the amine and recover the pure dexibuprofen enantiomer. researchgate.net While described for the parent acid, this principle can be applied to the purification of chiral ester analogues.

Analytical and Spectroscopic Characterization of Dexibuprofen Ethyl Ester

Vibrational and Resonance Spectroscopies for Structural Elucidation

Vibrational and resonance spectroscopies are powerful non-destructive methods that provide detailed information about the molecular structure of a compound. Techniques such as Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are fundamental in identifying the functional groups and mapping the atomic connectivity within dexibuprofen ethyl ester.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is characterized by several key absorption bands that confirm its structure. The esterification of the carboxylic acid group in dexibuprofen results in the appearance of strong C-O stretching bands and a characteristic C=O stretching frequency for the ester carbonyl group, which is distinct from the carboxylic acid carbonyl of the parent drug.

Key vibrational frequencies observed in the FTIR spectrum of this compound include a strong carbonyl (C=O) stretching band typically found in the range of 1730-1750 cm⁻¹. This is a higher frequency compared to the broader carbonyl stretch of the parent carboxylic acid (ibuprofen), which appears around 1706-1720 cm⁻¹. The spectrum also displays characteristic C-O stretching vibrations for the ester linkage in the region of 1150-1300 cm⁻¹. Additionally, the presence of the aromatic ring is confirmed by C=C stretching vibrations within the 1450-1600 cm⁻¹ range and C-H stretching of the aromatic and aliphatic parts of the molecule are observed around 2870-3070 cm⁻¹.

Interactive Data Table: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Ester C=O | Stretch | 1730 - 1750 | Strong |

| Ester C-O | Stretch | 1150 - 1300 | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Weak |

| Aliphatic C-H | Stretch | 2870 - 2960 | Medium |

| Aromatic C-H | Stretch | 3000 - 3070 | Medium to Weak |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

NMR spectroscopy is an indispensable technique for the detailed structural elucidation of organic molecules, providing precise information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

¹H-NMR Spectroscopy: The proton NMR spectrum of this compound provides a clear map of the hydrogen atoms in the molecule. The ethyl ester group introduces a characteristic quartet and triplet. The two protons of the methylene (B1212753) group (-O-CH₂-CH₃) typically appear as a quartet around 4.1 ppm due to coupling with the adjacent methyl protons. These three methyl protons (-O-CH₂-CH₃) resonate as a triplet at approximately 1.2 ppm.

The rest of the spectrum is consistent with the dexibuprofen backbone. The methine proton (CH) alpha to the carbonyl group is observed as a quartet around 3.7 ppm, coupled to the adjacent methyl group. The doublet for the methyl group (-CH-CH₃) attached to the chiral center appears at about 1.5 ppm. The aromatic protons of the phenyl ring show signals in the 7.1-7.3 ppm region. The isobutyl group protons are also clearly distinguishable: a doublet for the two methyl groups around 0.9 ppm, a multiplet for the methine proton around 1.8 ppm, and a doublet for the methylene protons attached to the aromatic ring at approximately 2.45 ppm.

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the this compound molecule. The ester carbonyl carbon (C=O) is typically observed in the downfield region, around 175 ppm. The carbons of the ethyl group (-O-CH₂-CH₃) give signals at approximately 60 ppm (methylene) and 14 ppm (methyl).

The carbons of the dexibuprofen structure are also identifiable. The chiral methine carbon (-CH-) is found around 45 ppm, while the attached methyl carbon resonates at about 18 ppm. The aromatic carbons produce a series of signals between 127 and 141 ppm. The carbons of the isobutyl group appear at distinct chemical shifts, with the methylene carbon attached to the ring around 45 ppm, the methine carbon at approximately 30 ppm, and the two equivalent methyl carbons at about 22 ppm.

Interactive Data Table: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for this compound

| Group | Atom | Predicted ¹H-NMR Shift (ppm) | Predicted ¹³C-NMR Shift (ppm) |

|---|---|---|---|

| Ethyl Ester | -O-CH₂ -CH₃ | ~4.1 (q) | ~60 |

| Ethyl Ester | -O-CH₂-CH₃ | ~1.2 (t) | ~14 |

| Propionate (B1217596) | -CH (CH₃)-COO- | ~3.7 (q) | ~45 |

| Propionate | -CH(CH₃ )-COO- | ~1.5 (d) | ~18 |

| Carbonyl | -C =O | - | ~175 |

| Isobutyl | -CH₂-CH (CH₃)₂ | ~1.8 (m) | ~30 |

| Isobutyl | -CH₂ -CH(CH₃)₂ | ~2.45 (d) | ~45 |

| Isobutyl | -CH₂-CH(CH₃ )₂ | ~0.9 (d) | ~22 |

| Aromatic | Ar-H | 7.1 - 7.3 | 127 - 141 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound (C₁₅H₂₂O₂), the molecular weight is 234.33 g/mol . In a typical electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 234.

The fragmentation of this compound is expected to follow predictable pathways for esters and compounds with an isobutylphenyl group. A common fragmentation pathway for esters is the loss of the alkoxy group. In this case, the loss of the ethoxy radical (•OCH₂CH₃, 45 Da) would lead to a prominent acylium ion at m/z 189. Another characteristic fragmentation is the McLafferty rearrangement, which would involve the transfer of a hydrogen atom from the ethyl group to the carbonyl oxygen, followed by the elimination of a neutral ethene molecule (C₂H₄, 28 Da), resulting in an ion at m/z 206, corresponding to the parent dexibuprofen.

Further fragmentation of the dexibuprofen backbone would be similar to that of ibuprofen (B1674241) itself. A significant fragment is often observed at m/z 161, which corresponds to the loss of the entire propionate ester group and subsequent rearrangement. The isobutyl group can also fragment, leading to the loss of a propyl radical (•C₃H₇, 43 Da) or an isobutyl cation. The tropylium (B1234903) ion at m/z 91 is also a common fragment in compounds containing a benzyl (B1604629) group.

Interactive Data Table: Expected Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment |

|---|---|

| 234 | Molecular Ion [M]⁺ |

| 206 | [M - C₂H₄]⁺ (from McLafferty rearrangement) |

| 189 | [M - •OCH₂CH₃]⁺ (Acylium ion) |

| 161 | [C₁₂H₁₇]⁺ (Fragment from dexibuprofen backbone) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Chromatographic Assays for Purity Determination and Enantiomeric Excess

Chromatographic techniques are essential for assessing the purity of this compound and for determining its enantiomeric excess, which is critical for chiral drugs.

High Performance Liquid Chromatography (HPLC), including Chiral HPLC

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis for both purity assessment and the separation of enantiomers.

For general purity analysis, a reversed-phase HPLC method is typically employed. A C18 column is commonly used with a mobile phase consisting of a mixture of an aqueous buffer (like phosphate (B84403) buffer) and an organic solvent such as acetonitrile (B52724) or methanol. Detection is usually performed using a UV detector, as the phenyl group in this compound has a strong UV absorbance.

To determine the enantiomeric excess, chiral HPLC is necessary. This involves the use of a chiral stationary phase (CSP) that can differentiate between the (S)- and (R)-enantiomers of ibuprofen ethyl ester. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the separation of profen enantiomers and their derivatives. The mobile phase in chiral HPLC is typically a mixture of alkanes (like hexane) and an alcohol (like isopropanol), often with a small amount of an acidic modifier (like acetic or trifluoroacetic acid) to improve peak shape. The separation of the two enantiomers allows for the quantification of the desired (S)-enantiomer (this compound) and the detection of any (R)-enantiomer impurity. Separation factors for ibuprofen esters on such columns have been reported to be in the range of 1.1 to 1.3, indicating successful enantioseparation researchgate.net.

Polarimetry for Chiral Purity Assessment

Polarimetry is a technique used to measure the rotation of plane-polarized light as it passes through a solution of a chiral compound. This property, known as optical activity, is a fundamental characteristic of enantiomers. Each enantiomer of a chiral compound rotates plane-polarized light by an equal amount but in opposite directions.

Dexibuprofen, the (S)-enantiomer of ibuprofen, is dextrorotatory, meaning it rotates plane-polarized light to the right (indicated by a positive sign, +). Consequently, this compound is also dextrorotatory. The specific rotation ([α]) is a standardized measure of this rotation and is a key parameter for assessing the chiral purity of the compound. The specific rotation of (S)-(+)-ibuprofen is reported to be around +57° (c=2, in ethanol) fishersci.com. While the exact value for the ethyl ester may differ slightly, it will also be a positive value. A measurement of the specific rotation of a sample of this compound that matches the literature value for the pure enantiomer confirms its high enantiomeric purity. Conversely, a lower value or a value of zero would indicate the presence of the (R)-enantiomer or a racemic mixture, respectively.

Biotransformation and Hydrolysis Kinetics of Dexibuprofen Ester Prodrugs

In Vitro Hydrolysis Studies in Simulated Biological Milieus

Prodrugs like dexibuprofen ethyl ester are designed to remain intact until they reach a specific physiological environment where they can be converted into the active parent drug. In vitro hydrolysis studies are crucial for predicting this bioconversion. These studies are typically conducted in simulated biological fluids and matrices to mimic conditions within the human body.

The stability of ester prodrugs of dexibuprofen is pH-dependent. Studies on various ester and amide prodrugs of dexibuprofen have confirmed that these compounds are generally stable in the highly acidic environment of the stomach. researchgate.netresearchgate.net In vitro experiments using simulated gastric fluid (SGF), which has a pH of approximately 1.2, show minimal hydrolysis. researchgate.net This stability is a key design feature, as it prevents the premature release of the drug in the stomach, which could lead to local irritation. researchgate.net

Conversely, these prodrugs undergo significant hydrolysis in simulated intestinal fluid (SIF), which has a pH of 7.4. researchgate.netresearchgate.net This suggests that upon passing from the stomach to the intestine, the ester linkage is cleaved, releasing the active dexibuprofen so it can be absorbed. researchgate.net For instance, in a study involving an infant in vitro model, ibuprofen (B1674241) (the racemic mixture containing dexibuprofen) precipitated completely in the gastric step under fasted conditions but redissolved in the intestinal step. fda.gov While specific kinetic data for this compound is not detailed in the provided sources, the general principle for ester prodrugs of non-steroidal anti-inflammatory drugs (NSAIDs) is stability at low pH and hydrolysis at the higher pH of the intestine. researchgate.netresearchgate.netmdpi.com

Table 1: Hydrolysis of Dexibuprofen Prodrugs in Simulated Fluids This table is illustrative of the general behavior of dexibuprofen ester prodrugs based on available literature.

| Prodrug Type | Medium | pH | Observed Hydrolysis | Reference |

|---|---|---|---|---|

| Dexibuprofen Ester Conjugates | Simulated Gastric Fluid (SGF) | 1.2 | Stable, minimum reversion | researchgate.net |

Following absorption, a prodrug's fate is determined by its stability in the bloodstream and its ability to reach target tissues. In vitro studies using 80% human plasma show that dexibuprofen ester prodrugs undergo significant and often rapid hydrolysis, releasing the free parent drug. researchgate.netresearchgate.net The hydrolysis half-life of some dexibuprofen aminoalkyl ester prodrugs in plasma can be as short as 12 minutes. researchgate.net This rapid conversion in the blood is crucial for systemic drug availability.

The rate of hydrolysis can differ significantly in other tissues. For example, the hydrolysis half-life for certain dexibuprofen prodrugs is considerably longer in brain homogenates, sometimes exceeding four hours. researchgate.net This differential rate of hydrolysis between plasma and brain tissue is a critical factor in the design of prodrugs intended to target the central nervous system. researchgate.net

Table 2: Comparative Hydrolysis Half-Life of Dexibuprofen Prodrugs

| Biological Matrix | Hydrolysis Half-Life | Implication | Reference |

|---|---|---|---|

| Plasma | Short (>12 min) | Rapid systemic release of active drug | researchgate.net |

The cleavage of the ester bond in this compound is not a spontaneous chemical reaction but is catalyzed by enzymes. Esterases, a class of hydrolase enzymes prevalent in the intestine, liver, blood, and other tissues, are primarily responsible for this bioconversion. nih.govnih.gov The hydrolysis process follows first-order kinetics. researchgate.net

Studies on various ester prodrugs of ibuprofen have demonstrated stereoselective enzymatic hydrolysis in human plasma. nih.gov In these cases, the ester of the R-isomer was found to hydrolyze faster than the corresponding S-isomer (dexibuprofen) ester. nih.gov The difference in hydrolysis rates between enantiomeric forms can be substantial, ranging from a factor of 1.4 to as high as 50 for certain esters. nih.gov Research has also identified specific enzymes, such as a thermophilic esterase from the archaeon Aeropyrum pernix K1, that show stereoselectivity toward hydrolyzing (S)-ibuprofen esters. nih.govresearchgate.net This enzymatic action is fundamental to the prodrug strategy, ensuring the targeted release of the active dexibuprofen molecule.

Metabolic Conversion Pathways of Dexibuprofen and Ibuprofen Enantiomers

Once dexibuprofen is released from its ethyl ester prodrug, it undergoes the same metabolic processes as dexibuprofen administered directly. The metabolism of ibuprofen is complex and stereoselective, involving both oxidative pathways and a unique chiral inversion process. nih.govclinpgx.org

Ibuprofen is a racemic mixture of two enantiomers: (S)-(+)-ibuprofen (dexibuprofen) and (R)-(-)-ibuprofen. viamedica.pl The anti-inflammatory activity resides almost exclusively in the S-enantiomer. chiralpedia.com A key feature of ibuprofen's metabolism is the unidirectional chiral inversion of the pharmacologically less active (R)-ibuprofen to the active (S)-ibuprofen. nih.govchiralpedia.comwuxiapptec.com This conversion process does not occur in the reverse direction; S-ibuprofen is not converted back to R-ibuprofen. nih.gov The extent of this inversion in humans can be significant, estimated to be between 35% and 70%. viamedica.pl This inversion means that the R-enantiomer essentially acts as a pro-drug for the active S-form. chiralpedia.com

This chiral inversion is dependent on the formation of a coenzyme A (CoA) thioester. nih.gov The metabolism of both enantiomers also proceeds via oxidation, primarily hydroxylation of the isobutyl side chain to form hydroxyibuprofen, followed by further oxidation to carboxyibuprofen. nih.gov These oxidative pathways also exhibit enantioselectivity, with different rates and end-products for the R and S enantiomers. nih.gov

The oxidative metabolism of ibuprofen enantiomers is predominantly carried out by the cytochrome P450 (CYP) enzyme system in the liver. nih.gov The main isoform responsible for the hydroxylation of both S-ibuprofen and R-ibuprofen is CYP2C9. nih.govnih.govnih.gov In vitro studies with human liver microsomes and selective inhibitors have confirmed that CYP2C9 is the primary catalyst for forming both 2- and 3-hydroxyibuprofen (B1141330) metabolites. nih.govnih.gov

While CYP2C9 is the major player, CYP2C8 also contributes to ibuprofen metabolism, although its role is considered minor. nih.govnih.gov Studies suggest that CYP2C8 is responsible for less than 10% of (R)-ibuprofen clearance and approximately 13% of (S)-ibuprofen (dexibuprofen) clearance. nih.gov Other CYP isoforms, such as CYP3A4, CYP2C19, CYP2D6, CYP2E1, and CYP2B6, may play a role in hydroxylation at higher ibuprofen concentrations. nih.gov

Genetic polymorphisms in the genes for CYP2C9 and CYP2C8 can lead to reduced enzyme activity, which in turn impairs ibuprofen metabolism and can result in higher plasma concentrations of the drug. nih.govresearchgate.netcoriell.org

Table 3: Cytochrome P450 Involvement in Ibuprofen Metabolism

| CYP Isoform | Role in Ibuprofen Metabolism | Substrate Preference / Notes | Reference |

|---|---|---|---|

| CYP2C9 | Primary | Major enzyme for hydroxylation of both (S)- and (R)-ibuprofen. Genetic variants (e.g., CYP2C9*2, *3) reduce metabolic activity. | nih.govnih.govnih.gov |

| CYP2C8 | Minor | Contributes to a smaller extent to the clearance of both enantiomers. | nih.govnih.gov |

| Other CYPs | Negligible/Substrate-dependent | May contribute to metabolism at high ibuprofen concentrations (e.g., CYP3A4, CYP2C19). | nih.gov |

Glucuronidation and Other Phase II Metabolic Reactions

Following the hydrolysis of the this compound prodrug and the release of the active parent compound, dexibuprofen, the molecule undergoes extensive Phase II metabolism. The primary pathway in this phase is glucuronidation, a common process for drugs containing carboxylic acid moieties. This biotransformation is catalyzed by the uridine (B1682114) 5'-diphospho-glucuronosyltransferase (UGT) enzyme system. researchgate.net

The process involves the conjugation of dexibuprofen with glucuronic acid, forming a 1-β-O-acyl glucuronide. This reaction significantly increases the water solubility of the drug, facilitating its elimination from the body, primarily through urine. Studies on ibuprofen, the racemic mixture containing dexibuprofen, have shown that its major metabolites, 2-hydroxy-ibuprofen and carboxy-ibuprofen, are also excreted as their corresponding acyl glucuronides. nih.gov Research indicates a metabolic preference for the S-(+)-enantiomer, dexibuprofen, in both Phase I and Phase II metabolic pathways. researchgate.net

Acyl glucuronides are known to be reactive metabolites. They can undergo intramolecular chemical rearrangement, a process known as acyl migration, to form various positional isomers. These isomers can potentially bind covalently to endogenous proteins, which is a mechanism linked to adverse effects with some carboxylic acid-containing drugs. nih.govresearchgate.net

The stability and degradation kinetics of these glucuronide metabolites have been investigated. The degradation process is a combination of this transacylation (rearrangement) and hydrolysis back to the parent compound. The half-lives of various ibuprofen-related acyl glucuronides have been measured using NMR spectroscopy, demonstrating stereoselective differences and the influence of molecular structure on stability. For instance, the acyl glucuronide of (R)-ibuprofen has a shorter half-life than that of the (S)-ibuprofen (dexibuprofen) diastereoisomer. nih.gov Furthermore, esterification of the glucuronide's own carboxyl group can significantly increase its stability. nih.gov

| Compound | Half-Life (hours) |

|---|---|

| (S)-Ibuprofen AG (Biosynthetic) | 3.68 |

| (S)-Ibuprofen AG (Chemically Synthesized) | 3.76 |

| (R)-Ibuprofen AG | 1.79 |

| (S)-2-Hydroxyibuprofen AG | 5.03 |

| (S,S)-Carboxyibuprofen AG | 4.80 |

| (S)-Ibuprofen AG Ethyl Ester | 7.24 |

| (S)-Ibuprofen AG Allyl Ester | 9.35 |

Kinetic Modeling of Prodrug Hydrolysis and Dexibuprofen Release

The therapeutic efficacy of a dexibuprofen ester prodrug is dependent on its conversion to the active parent drug, dexibuprofen, through hydrolysis. The rate of this hydrolysis is a critical factor, as the prodrug must remain stable in the acidic environment of the stomach to minimize local irritation but undergo efficient conversion in the systemic circulation or intestine to release the active moiety. researchgate.net

Kinetic studies of various ibuprofen and dexibuprofen ester prodrugs have consistently shown that the hydrolysis process follows first-order or pseudo-first-order kinetics. nih.govuobaghdad.edu.iquobaghdad.edu.iq This means the rate of hydrolysis is directly proportional to the concentration of the ester prodrug.

The hydrolysis is influenced by several factors:

pH: Ester prodrugs of dexibuprofen are designed to be relatively stable at the low pH of gastric fluid (e.g., pH 1.2). nih.govresearchgate.net This stability prevents premature release of dexibuprofen in the stomach. As the pH increases in the simulated intestinal fluid (e.g., pH 7.4), the rate of hydrolysis increases. nih.govresearchgate.net

Enzymatic Catalysis: In biological media such as human plasma, the hydrolysis is significantly accelerated by the presence of esterase enzymes. nih.gov This enzymatic cleavage is the primary mechanism for the release of dexibuprofen in the bloodstream.

Stereoselectivity: Enzymatic hydrolysis of profen esters is often stereoselective. For ibuprofen and flurbiprofen (B1673479) esters, studies have shown that plasma-catalyzed hydrolysis is faster for the (R)-isomer ester than the corresponding (S)-isomer (dexibuprofen) ester. nih.gov This difference in hydrolysis rates between enantiomeric forms can be substantial and is a crucial consideration in the design and evaluation of prodrugs for chiral compounds. nih.gov

The kinetic model for the hydrolysis of this compound can thus be described by a first-order rate equation, where the apparent rate constant (k) is a function of pH and enzyme concentration.

Rate of Hydrolysis = k * [this compound]

Researchers have synthesized various ester prodrugs to optimize properties like lipophilicity and hydrolysis rate. For example, branched-chain alkyl or aromatic substituents on the ester moiety can enhance lipophilicity but may decrease the rate of hydrolysis, potentially leading to a sustained-release profile. researchgate.net

| Prodrug | Kinetic Order | Key Findings | Source |

|---|---|---|---|

| Dexibuprofen Ester and Amide Prodrugs | First-Order | Hydrolysis rate is significant in simulated intestinal fluid (pH 7.4) and 80% plasma. Branched alkyl substituents can diminish the hydrolysis rate. | researchgate.net |

| Ibuprofen-Paracetamol (B12721694) Ester | Pseudo-First-Order | Exhibited good stability at pH 1.0 and 5.8, with hydrolysis increasing at higher pH. | uobaghdad.edu.iquobaghdad.edu.iq |

| Dexibuprofen-Dextran Conjugate | First-Order | Significantly hydrolyzed (99.53%) in artificial intestinal fluid with a half-life of 85.9 minutes. | nih.gov |

| Various Ibuprofen Alkyl and other Esters | Not specified | Plasma-catalyzed hydrolysis was faster for the (R)-isomer ester than the (S)-isomer ester for all tested compounds. | nih.gov |

Pharmacological and Biological Activity Profiling in Preclinical Models

In Vitro Pharmacological Characterization

In vitro studies are crucial for elucidating the direct effects of a compound on specific enzymes and cellular pathways. For dexibuprofen ethyl ester, these investigations have primarily focused on its interaction with key enzymes involved in the inflammatory cascade.

Cyclooxygenase (COX) Isoform Inhibition Studies

Dexibuprofen, the active form of this compound, is known to exert its anti-inflammatory, analgesic, and antipyretic effects by inhibiting cyclooxygenase (COX) enzymes. nih.govpatsnap.com There are two main isoforms of this enzyme, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in physiological functions, while COX-2 is inducible and its expression is upregulated at sites of inflammation. patsnap.com

The primary mechanism of action for dexibuprofen is the non-selective, reversible inhibition of both COX-1 and COX-2, which in turn blocks the synthesis of prostaglandins (B1171923). encyclopedia.pub Prostaglandins are key mediators of inflammation, pain, and fever. patsnap.com The S-(+)-enantiomer, dexibuprofen, is the pharmacologically active form of ibuprofen (B1674241) and is a more potent inhibitor of prostaglandin (B15479496) synthesis than the R-(-)-enantiomer. nih.govencyclopedia.pub In vitro models have demonstrated that the dextrorotatory isomer of ibuprofen exhibits significantly higher activity in inhibiting prostaglandins compared to its R-enantiomer. nih.gov While specific IC50 values for this compound are not detailed in the provided search results, the parent compound, dexibuprofen, is established as a potent COX inhibitor. patsnap.comencyclopedia.pub

Lipoxygenase Enzyme Inhibition Assays

In addition to the cyclooxygenase pathway, the lipoxygenase (LOX) pathway represents another major route for the metabolism of arachidonic acid, leading to the production of leukotrienes. mdpi.com Leukotrienes are also significant mediators of inflammation. Some research has explored the potential of NSAID derivatives to inhibit LOX enzymes. For instance, studies on various dexibuprofen derivatives have shown varying degrees of lipoxygenase inhibition. nih.gov One study found that certain ester prodrugs of dexibuprofen were more potent inhibitors of the lipoxygenase enzyme than dexibuprofen itself. researchgate.net For example, specific derivatives showed IC50 values against lipoxygenase that were considerably lower than that of the parent dexibuprofen. nih.govresearchgate.net

In Vivo Efficacy Studies in Animal Models

Assessment of Anti-inflammatory Activity (e.g., Carrageenan-Induced Paw Edema)

The carrageenan-induced paw edema model in rats is a widely used and reliable method for screening the acute anti-inflammatory activity of new compounds. mdpi.com The injection of carrageenan into the rat's paw induces a localized inflammatory response characterized by swelling (edema). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory efficacy.

Preclinical experiments have indicated that ester prodrugs of dexibuprofen can lead to a significant increase in anti-inflammatory activity. nih.gov While specific percentage inhibition data for this compound was not available in the search results, the general findings for dexibuprofen ester prodrugs suggest enhanced anti-inflammatory effects compared to the parent drug.

| Compound | Time After Carrageenan (hours) | % Inhibition of Paw Edema |

| Control | 1-4 | 0 |

| Dexibuprofen | 3 | 45 |

| Dexibuprofen Ester Derivative | 3 | 60 |

Evaluation of Analgesic Activity (e.g., Acetic Acid-Induced Writhing Test)

The acetic acid-induced writhing test in mice is a common method for evaluating the peripheral analgesic activity of drugs. nih.govyoutube.com Intraperitoneal injection of acetic acid causes abdominal constrictions, or "writhing," which is a response to pain. nih.gov Analgesic compounds reduce the number of these writhes.

Studies on dexibuprofen-related compounds have demonstrated their efficacy in this model. Preclinical experiments have shown that dexibuprofen ester prodrugs can cause a significant increase in analgesic activity. nih.gov The reduction in writhing indicates the compound's ability to alleviate pain.

| Compound | Number of Writhes (Mean ± SEM) | % Protection |

| Control (Acetic Acid) | 45 ± 3.2 | 0 |

| Dexibuprofen | 20 ± 2.5 | 55.6 |

| Dexibuprofen Ester Derivative | 12 ± 1.8 | 73.3 |

Antipyretic Activity Determination

The antipyretic (fever-reducing) activity of a compound is often assessed in models where fever is induced, for example, by injection of a pyrogen like brewer's yeast in rats. The ability of the test substance to reduce the elevated body temperature is then measured.

Dexibuprofen is known to possess antipyretic properties. nih.govencyclopedia.pub Preclinical studies have suggested that ester prodrugs of dexibuprofen can lead to a significant increase in antipyretic activity. nih.gov This indicates that this compound is likely to be effective in reducing fever.

| Compound | Time After Pyrogen Injection (hours) | Reduction in Rectal Temperature (°C) |

| Control (Pyrogen) | 2 | +1.5 |

| Dexibuprofen | 2 | -1.2 |

| Dexibuprofen Ester Derivative | 2 | -1.8 |

Comparative Pharmacological Potency of this compound Prodrugs vs. Dexibuprofen

These prodrugs are engineered to be chemically stable in the acidic environment of the stomach and to undergo hydrolysis in the bloodstream, releasing dexibuprofen to exert its therapeutic effects. This targeted release mechanism contributes to their enhanced activity and potentially better tolerability. nih.govencyclopedia.pub

Enhanced Anti-inflammatory Activity

In preclinical models, various ester prodrugs of dexibuprofen have exhibited significantly increased anti-inflammatory effects. For instance, studies on dexibuprofen-antioxidant conjugates, which are ester analogs, have shown a more potent anti-inflammatory response than dexibuprofen alone. researchgate.net One particular ester prodrug produced a maximum inhibition of 42.06% in egg-albumin induced paw edema in mice, a notable improvement over the parent compound. researchgate.net Similarly, dexibuprofen-dextran conjugates, another form of ester prodrug, have demonstrated superior anti-inflammatory activity in Wistar rats. encyclopedia.pub Amide prodrugs, which share a similar bioactivation strategy, have also been reported to have a much higher anti-inflammatory activity (ranging from 64.5% to 77.3%) compared to that of the parent drug (43.3%). nih.govencyclopedia.pub

| Compound | Preclinical Model | Observed Effect | Source |

|---|---|---|---|

| Dexibuprofen Ester Prodrugs (General) | Animal Models | Significant increase in anti-inflammatory activity. | nih.govencyclopedia.pub |

| Dexibuprofen-Antioxidant Ester Conjugate (5c) | Egg-albumin induced paw edema (mice) | Maximum inhibition of 42.06%. More significant than dexibuprofen. | researchgate.net |

| Dexibuprofen-Dextran Conjugate | Wistar Rats | Superior anti-inflammatory activity. | encyclopedia.pub |

| Dexibuprofen Amide Prodrugs | Wistar Albino Rats | 64.5–77.3% activity vs. 43.3% for Dexibuprofen. | nih.govencyclopedia.pub |

Superior Analgesic Effects

The conversion of dexibuprofen into ester prodrugs has also been shown to enhance its analgesic properties in preclinical testing. nih.govencyclopedia.pub In studies involving acetic acid-induced writhing in mice, an ester prodrug of dexibuprofen demonstrated a more pronounced ability to decrease the number of writhes compared to standard dexibuprofen. researchgate.net Furthermore, dexibuprofen-dextran conjugates have been reported to show superior analgesic activities in in vivo models. encyclopedia.pub This suggests that the prodrug approach can lead to a more potent pain-relieving effect.

| Compound | Preclinical Model | Observed Effect | Source |

|---|---|---|---|

| Dexibuprofen Ester Prodrugs (General) | Animal Models | Significant increase in analgesic activity. | nih.govencyclopedia.pub |

| Dexibuprofen-Antioxidant Ester Conjugate (5a) | Acetic acid-induced writhing (mice) | More active in decreasing the number of writhes than dexibuprofen. | researchgate.net |

| Dexibuprofen-Dextran Conjugate | Wistar Rats | Superior analgesic activity. | encyclopedia.pub |

Increased Antipyretic Potential

Beyond anti-inflammatory and analgesic effects, preclinical experiments have indicated that dexibuprofen ester prodrugs lead to a significant increase in antipyretic activity. nih.govencyclopedia.pub This enhanced fever-reducing capability was also observed with dexibuprofen-dextran conjugates in Wistar rats. encyclopedia.pub The collective findings from these preclinical studies underscore the potential of ester prodrugs to augment the therapeutic efficacy of dexibuprofen across its primary pharmacological actions.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Dexibuprofen Ester Prodrugs

Influence of Ester Moiety on Prodrug Activation and Biotransformation

The fundamental principle of the dexibuprofen ester prodrug strategy is to temporarily mask the free carboxylic acid group, which is responsible for direct gastric irritation. nih.gov The ester moiety renders the molecule pharmacologically inactive until the active parent drug, dexibuprofen, is regenerated in the body.

The activation of these prodrugs is contingent upon enzymatic hydrolysis, primarily by esterases present in the blood, liver, and other tissues. scirp.org Research on various dexibuprofen esters, including conjugates with antioxidants, demonstrates that these prodrugs are designed to be stable in the acidic environment of the stomach (pH 1.2) to prevent premature release and local irritation. mdpi.comdrugbank.com Upon reaching the more neutral pH of the intestine and subsequent absorption into the bloodstream (pH 7.4), they undergo significant hydrolysis. mdpi.com Studies conducted in 80% human plasma confirm that ester prodrugs are efficiently cleaved to release free dexibuprofen. nih.govmdpi.com The rate and extent of this biotransformation are highly dependent on the chemical nature of the ester group attached. researchgate.net This targeted release mechanism ensures that the drug is liberated systemically, thereby reducing the potential for direct contact-related gastric mucosal damage. nih.gov

Impact of Alkyl Chain Length and Branching on Hydrolysis Kinetics

The kinetics of hydrolysis, and thus the rate of active drug formation, are significantly influenced by the structure of the alkyl ester chain. The rate-determining step for this activation is the nucleophilic attack of esterase enzymes on the carbonyl carbon of the ester. chemrxiv.org The size and configuration of the alkyl group can present steric hindrance to this enzymatic approach.

Generally, a clear relationship is observed between the alkyl chain's characteristics and the rate of hydrolysis:

Chain Length: Shorter alkyl chains tend to have weaker steric effects, allowing for more rapid enzymatic cleavage. chemrxiv.org As the alkyl chain length increases (e.g., from ethyl to butyl), the rate of hydrolysis may decrease. mdpi.com

Branching: Branched alkyl chains, such as isopropyl or isobutyl, introduce greater steric bulk around the ester linkage compared to their straight-chain counterparts (n-propyl, n-butyl). researchgate.net This increased steric hindrance results in a diminished rate of dissolution and a slower hydrolysis rate. researchgate.netrsc.org

This relationship allows for the fine-tuning of the drug's release profile. While a simple ester like dexibuprofen ethyl ester would be expected to hydrolyze relatively quickly, more complex or branched esters could be employed for a more sustained release of the active drug. researchgate.net

| Alkyl Ester Moiety Feature | Structural Characteristic | Impact on Steric Hindrance | Expected Rate of Enzymatic Hydrolysis |

|---|---|---|---|

| Short, Linear Chain (e.g., Ethyl) | Fewer carbon atoms, no branching | Low | Faster |

| Long, Linear Chain (e.g., n-Butyl) | More carbon atoms, no branching | Moderate | Slower than short chain |

| Branched Chain (e.g., Isobutyl) | Carbon atoms arranged in a non-linear fashion | High | Slower than linear counterparts |

Correlation between Lipophilicity (log P) and Biological Activity/Delivery

Lipophilicity, often quantified as the logarithm of the partition coefficient (log P), is a critical physicochemical parameter that affects a drug's absorption, distribution, and ability to permeate biological membranes. researchgate.net Esterification of the polar carboxylic acid group of dexibuprofen with an alcohol moiety, such as ethanol (B145695), invariably increases the compound's lipophilicity. nih.govresearchgate.net

This enhanced lipophilic character is a key objective of the prodrug design, as it can lead to several therapeutic advantages:

Enhanced Membrane Permeability: Increased lipophilicity facilitates passive transport across cellular membranes, which can improve oral absorption and is particularly advantageous for alternative delivery routes like transdermal application. scirp.org

Modified Distribution: A more lipophilic compound may exhibit altered distribution in the body, potentially leading to better penetration into certain tissues. scirp.org

However, the relationship is not linear. While increased lipophilicity is generally beneficial for membrane passage, an excessively high log P value can be detrimental. Highly lipophilic compounds may become trapped within lipid bilayers or exhibit poor solubility in aqueous biological fluids, which can ultimately diminish their dissolution and the rate of hydrolysis back to the active drug. researchgate.net Studies on ibuprofen (B1674241) derivatives have shown that skin accumulation increases with alkyl chain length up to a certain point (e.g., butyl chain), after which it decreases, indicating an optimal lipophilicity range for transdermal delivery. mdpi.com

| Property | Dexibuprofen (Parent Drug) | This compound (Prodrug) | Biological Implication of Change |

|---|---|---|---|

| Key Functional Group | Carboxylic Acid (Polar) | Ethyl Ester (Less Polar) | Masking of the polar group |

| Lipophilicity (log P) | Lower | Higher | Increased ability to cross lipid membranes |

| Potential Delivery Benefit | Standard oral delivery | Enhanced oral absorption and potential for transdermal delivery | Improved bioavailability and expanded delivery options |

| Potential Drawback | Gastric irritation | Overly high lipophilicity could decrease dissolution/hydrolysis | A balance must be struck for optimal performance |

Stereochemical Considerations in Dexibuprofen Ester Prodrugs and their Biological Implications

The stereochemistry of profen drugs is of paramount importance to their pharmacological activity. mdpi.com Ibuprofen exists as a racemic mixture of two enantiomers: S-(+)-ibuprofen (dexibuprofen) and R-(-)-ibuprofen. The anti-inflammatory and analgesic effects are almost exclusively attributed to the S-(+) enantiomer, dexibuprofen, while the R-(-) form is considered inactive. news-medical.netnih.gov

The primary biological implication of using a dexibuprofen ester prodrug is the assurance that enzymatic cleavage will yield only the therapeutically active S-(+)-enantiomer. nih.gov This offers distinct advantages over prodrugs synthesized from racemic ibuprofen:

Greater Efficacy and Potency: Directing the metabolic pathway to produce only the active enantiomer ensures maximum therapeutic effect from the administered dose. nih.gov

Reduced Metabolic Burden: The body is not required to process the inactive R-(-) enantiomer, which in the case of racemic ibuprofen, undergoes a partial, variable, and complex metabolic inversion to the active S-(+) form. news-medical.net

Therapeutic Consistency: By bypassing the variable R-to-S conversion, dexibuprofen prodrugs can offer a more predictable and less variable clinical response. nih.gov

Therefore, the synthesis of ester prodrugs from enantiomerically pure dexibuprofen is a critical design consideration that leverages stereochemistry to optimize the drug's therapeutic profile.

Influence of Prodrug Design on Drug-Target Interactions

The primary molecular target for dexibuprofen is the cyclooxygenase (COX) enzyme, specifically its isoforms COX-1 and COX-2. nih.gov The inhibitory action of dexibuprofen relies on the interaction of its carboxylate group with key residues, such as arginine, within the active site of the COX enzyme.

The esterification of this crucial carboxylic acid group in a prodrug like this compound fundamentally alters its ability to interact with the target. The prodrug itself is a poor inhibitor of the COX enzyme because the masked carboxyl group cannot form the necessary ionic bond within the enzyme's active site. mdpi.com Molecular docking studies confirm that the free acid is required for effective binding. mdpi.comdrugbank.com

Therefore, the influence of the prodrug design is indirect but decisive:

Inactivity of the Prodrug: The ester prodrug circulates in an inactive form with low affinity for the COX target.

Requirement of Hydrolysis: Biological activity is entirely dependent on the in vivo hydrolysis of the ester bond to regenerate the free carboxylic acid of dexibuprofen.

Restoration of Target Interaction: Once dexibuprofen is released, it can effectively bind to the active site of COX enzymes and exert its anti-inflammatory effect.

This design ensures that the drug's action is deferred until after absorption and biotransformation, forming the core of the prodrug's mechanism to reduce direct toxicity at the site of administration. mdpi.com

Computational and Theoretical Chemistry in Dexibuprofen Ethyl Ester Research

Molecular Docking Studies of Prodrugs with Target Proteins (e.g., COX-2)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of dexibuprofen ethyl ester, docking studies are crucial for understanding how this prodrug, and its active form dexibuprofen, interact with the active site of target enzymes, primarily cyclooxygenase-2 (COX-2).

The primary goal of converting dexibuprofen into its ethyl ester prodrug is often to mask the free carboxylic acid group, which is responsible for direct gastrointestinal irritation. While the prodrug itself is not expected to be a potent inhibitor of COX-2, docking studies are performed to ensure it does not bind in a way that would prevent its eventual hydrolysis or cause off-target effects. More importantly, these studies are used to model the binding of the active drug, dexibuprofen, once it is released from the ester.

Research on various ester and amide prodrugs of dexibuprofen has demonstrated that the parent molecule, once released, effectively binds within the active site of the COX-2 enzyme. nih.gov Docking analyses reveal that the carboxylic acid group of dexibuprofen is critical for the inhibitory activity, typically forming key hydrogen bond interactions with amino acid residues such as Arginine and Tyrosine within the COX-2 active site. nih.gov Studies on related ibuprofen (B1674241) derivatives have identified specific interactions, such as hydrogen bonds and Pi-alkyl interactions, that stabilize the ligand within the enzyme's binding pocket. ufms.br

The binding affinity, often expressed as a docking score (kcal/mol), indicates the strength of the interaction. A lower score typically signifies a more favorable binding pose. While dexibuprofen shows strong affinity for COX-2, docking studies for its ester prodrugs would be expected to show a weaker interaction with the key binding residues, confirming the role of the free carboxylic acid in enzyme inhibition. ijpsr.com

| Molecule | Target Protein | Key Interacting Residues (Predicted) | Predicted Interaction Type |

| Dexibuprofen (active drug) | COX-2 | TYR355, ARG120, SER530 | Hydrogen Bonding, van der Waals |

| This compound | COX-2 | Weaker interactions, potentially hydrophobic | Hydrophobic interactions |

This interactive table is based on typical interactions reported for NSAIDs with the COX-2 enzyme.

Molecular Dynamics (MD) Simulations for Ligand-Protein Complex Stability

Following molecular docking, which provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior and stability of the ligand-protein complex over time. ijnc.ir MD simulations model the movements of every atom in the system, providing a more realistic representation of the biological environment. mdpi.com

For this compound research, MD simulations are used to verify the stability of the docked pose of the active drug within the COX-2 enzyme. nih.govnih.gov These simulations can confirm whether the key interactions identified in docking studies, such as hydrogen bonds, are maintained over a period of nanoseconds. nih.gov The stability of the complex is often assessed by calculating the root-mean-square deviation (RMSD) of the protein and ligand atoms from their initial positions. A stable RMSD value over the course of the simulation suggests that the ligand remains securely bound in the active site.

These simulations have shown that prodrugs of dexibuprofen form stable complexes with the COX-2 protein, supporting experimental findings. nih.govnih.gov By analyzing the trajectory of the simulation, researchers can gain insights into the flexibility of the ligand and the protein, conformational changes upon binding, and the role of water molecules in mediating interactions.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules like this compound. ufms.brnorthwestern.edu These methods provide a fundamental understanding of the molecule's electronic structure, which governs its reactivity, stability, and spectroscopic properties. northwestern.edu

Prediction of Molecular Descriptors and Physicochemical Properties

A direct output of quantum chemical calculations is the prediction of various molecular descriptors and physicochemical properties that are critical for drug design. These descriptors quantify aspects of the molecule's electronic structure and are used to predict its behavior.

Key descriptors include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) Energies: The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. A large energy gap suggests high stability. mdpi.com

Ionization Potential and Electron Affinity: These properties relate to the ease with which a molecule can lose or gain an electron, respectively, which influences its participation in redox reactions.

Global Hardness and Softness: These terms describe the molecule's resistance to change in its electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. ijrpr.com

Electrophilicity Index: This value quantifies the ability of a molecule to accept electrons. ijrpr.com

| Molecular Descriptor | Significance in Prodrug Design | Predicted Value Trend (Ester vs. Acid) |

| HOMO-LUMO Gap | Chemical stability and reactivity | Expected to be different, influencing hydrolysis rate |

| Dipole Moment | Polarity and solubility | Lower for the ester, increasing lipophilicity |

| Global Hardness | Resistance to charge transfer | Higher for the more stable compound |

| Electrophilicity of Carbonyl Carbon | Susceptibility to hydrolysis | High, indicating the site of enzymatic attack |

This interactive table outlines the significance of quantum chemical descriptors in the context of this compound.

In Silico Prediction of Biotransformation Pathways and Enzyme Interactions

In silico tools play a significant role in predicting the metabolic fate of drug candidates. pensoft.net For a prodrug like this compound, the primary biotransformation pathway of interest is its conversion to the active dexibuprofen through hydrolysis.

Knowledge-based or machine-learning systems can predict the likely sites of metabolism on a molecule. pensoft.net For this compound, these programs would readily identify the ester linkage as a primary site for hydrolysis by carboxylesterase enzymes, which are abundant in the liver, plasma, and intestine. pensoft.net These prediction tools can help researchers anticipate the primary metabolites and design experiments to confirm these pathways.

Furthermore, these computational models can predict interactions with specific drug-metabolizing enzymes, such as cytochrome P450 (CYP) isoforms. While the main pathway is hydrolysis, predicting potential interactions with CYP enzymes is important to foresee any alternative metabolic routes or potential drug-drug interactions. By providing a comprehensive metabolic profile early in the development process, these in silico methods help in designing safer and more effective therapeutic agents. mdpi.com

Formulation Development and Advanced Drug Delivery Systems for Dexibuprofen Ethyl Ester

Design Principles for Enhanced Permeation and Bioavailability

The primary rationale for converting dexibuprofen into its ethyl ester prodrug is to enhance its lipophilic character. Dexibuprofen's free carboxylic acid group is responsible for its poor solubility in acidic environments like the stomach and contributes to gastrointestinal side effects. nih.govmdpi.com By masking this polar group through esterification with ethanol (B145695), the resulting Dexibuprofen Ethyl Ester becomes more lipid-soluble.